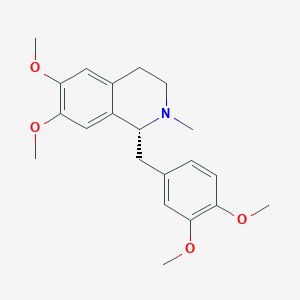![molecular formula C23H24O3 B157131 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol CAS No. 1620-68-4](/img/structure/B157131.png)
2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and a catalyst under controlled conditions . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques . The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced phenolic derivatives.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Antimicrobial Action: The phenolic structure can disrupt microbial cell membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,4,6-Trimethylphenol: Known for its use in organic synthesis and as a precursor for various chemical compounds.
Uniqueness
2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as an antioxidant and stabilizer in various applications .
Properties
IUPAC Name |
2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O3/c1-14-4-6-21(24)17(8-14)12-19-10-16(3)11-20(23(19)26)13-18-9-15(2)5-7-22(18)25/h4-11,24-26H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQOZOILPAMFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061824 | |
| Record name | Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-68-4 | |
| Record name | 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9F7SG62G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol in polymer chemistry?
A1: This compound serves as a valuable trimeric model for studying the structure and properties of polymers derived from p-cresol and formaldehyde [, , ]. Understanding the reactivity and characteristics of this model compound can provide insights into the behavior of larger, more complex polymeric structures.
Q2: How was the chain structure of this compound confirmed?
A2: Researchers employed a combination of quantitative acylations and a technique called "hydrogenating dehalogenation" to confirm the chain structure of this compound []. This involved synthesizing halogenated derivatives of the compound and then replacing the halogen atoms with hydrogen atoms. By analyzing the products of these reactions, scientists were able to deduce the arrangement of the aromatic rings and methylene bridges within the molecule.
Q3: Can you elaborate on the synthesis of dimeric and trimeric model compounds related to 2-(p-tolyloxy)ethyl acetate-formaldehyde polymers, and how do they relate to this compound?
A3: Researchers synthesized various dimeric and trimeric model compounds to understand the properties of 2-(p-tolyloxy)ethyl acetate-formaldehyde polymers [, ]. One example is the synthesis of 2,2′-Methylenebis(5-methyl-1,2-phenyleneoxy)diethyl acetate through the reaction of 2-(p-tolyloxy)ethyl acetate with formaldehyde in an acidic environment. These model compounds, while structurally different from this compound, help elucidate the impact of varying chain lengths and substituents on the overall behavior of this class of polymers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B157048.png)



![3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B157060.png)









